2,6-Di-tert-butyl-4-ethylphenol
2,6-Di-tert-butyl-4-ethylphenol
2, 6-Di-tert-butyl-4-ethylphenol, also known as nocrac m 17 or 4-ethyl-2, 6-di-tert-butylphenol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2, 6-Di-tert-butyl-4-ethylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 6-di-tert-butyl-4-ethylphenol is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 6-di-tert-butyl-4-ethylphenol can be found in fruits and tea. This makes 2, 6-di-tert-butyl-4-ethylphenol a potential biomarker for the consumption of these food products. 2, 6-Di-tert-butyl-4-ethylphenol is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
4130-42-1
VCID:
VC0146436
InChI:
InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3
SMILES:
CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Molecular Formula:
C16H26O
Molecular Weight:
234.38 g/mol
2,6-Di-tert-butyl-4-ethylphenol
CAS No.: 4130-42-1
Reference Standards
VCID: VC0146436
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol
CAS No. | 4130-42-1 |
---|---|
Product Name | 2,6-Di-tert-butyl-4-ethylphenol |
Molecular Formula | C16H26O |
Molecular Weight | 234.38 g/mol |
IUPAC Name | 2,6-ditert-butyl-4-ethylphenol |
Standard InChI | InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3 |
Standard InChIKey | BVUXDWXKPROUDO-UHFFFAOYSA-N |
SMILES | CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES | CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Boiling Point | 272.0 °C |
Melting Point | 44.0 °C 43.5-45°C |
Physical Description | Solid |
Description | 2, 6-Di-tert-butyl-4-ethylphenol, also known as nocrac m 17 or 4-ethyl-2, 6-di-tert-butylphenol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2, 6-Di-tert-butyl-4-ethylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 6-di-tert-butyl-4-ethylphenol is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 6-di-tert-butyl-4-ethylphenol can be found in fruits and tea. This makes 2, 6-di-tert-butyl-4-ethylphenol a potential biomarker for the consumption of these food products. 2, 6-Di-tert-butyl-4-ethylphenol is a potentially toxic compound. |
Synonyms | 4-Ethyl-2,6-di-tert-butylphenol |
PubChem Compound | 20087 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume